molecular formula C18H13NO B13772785 7-methylnaphtho[1,2-b]quinolin-9-ol CAS No. 86538-44-5

7-methylnaphtho[1,2-b]quinolin-9-ol

Cat. No.: B13772785
CAS No.: 86538-44-5
M. Wt: 259.3 g/mol
InChI Key: AOHULHDCZSJJGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methylnaphtho[1,2-b]quinolin-9-ol is a complex organic compound with a unique structure that combines a naphthalene ring with a quinoline moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methylnaphtho[1,2-b]quinolin-9-ol typically involves the condensation of aniline derivatives with ketones or aldehydes. One common method includes the use of 2-styrylanilines as starting materials, which undergo condensation with aldehydes to form the quinoline structure . Another approach involves the oxidative cyclization of 2-methylbenzothiazoles or 2-methylquinolines with 2-styrylanilines, catalyzed by CuCl2·2H2O .

Industrial Production Methods

Industrial production of quinoline derivatives, including this compound, often employs green and sustainable methods. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These approaches not only enhance the efficiency of the synthesis but also reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-methylnaphtho[1,2-b]quinolin-9-ol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines .

Scientific Research Applications

7-methylnaphtho[1,2-b]quinolin-9-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7-methylnaphtho[1,2-b]quinolin-9-ol involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methylnaphtho[1,2-b]quinolin-9-ol is unique due to its combined naphthalene and quinoline structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

86538-44-5

Molecular Formula

C18H13NO

Molecular Weight

259.3 g/mol

IUPAC Name

7-methylnaphtho[1,2-b]quinolin-9-ol

InChI

InChI=1S/C18H13NO/c1-11-14-8-6-12-4-2-3-5-15(12)18(14)19-17-9-7-13(20)10-16(11)17/h2-10,20H,1H3

InChI Key

AOHULHDCZSJJGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC3=CC=CC=C3C2=NC4=C1C=C(C=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.